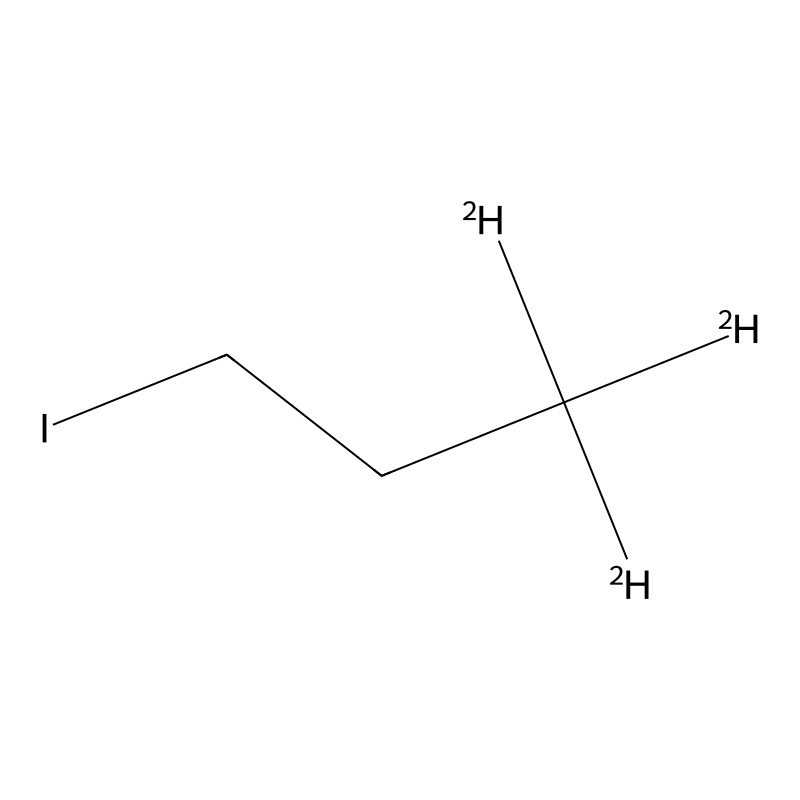

1-Iodopropane-3,3,3-D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Subheading: Application in Isotope-Labeled Spectroscopy

One primary application of 1-Iodopropane-3,3,3-D3 is in isotope-labeled spectroscopy. Spectroscopy is a technique that analyzes the interaction of electromagnetic radiation with matter. By introducing deuterium atoms into specific positions of a molecule, scientists can alter its spectroscopic properties without significantly affecting its chemical behavior.

1-Iodopropane-3,3,3-D3 finds particular use in nuclear magnetic resonance (NMR) spectroscopy . NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. The presence of deuterium atoms can simplify NMR spectra by reducing signal overlap, allowing researchers to obtain clearer and more interpretable data.

Here are some specific examples of how 1-Iodopropane-3,3,3-D3 can be used in NMR spectroscopy:

- Studying protein structure and dynamics: By incorporating 1-Iodopropane-3,3,3-D3 into a molecule of interest that binds to a protein, researchers can use NMR to investigate the protein's structure and function in detail .

- Monitoring metabolic pathways: When 1-Iodopropane-3,3,3-D3 is introduced into a biological system, scientists can track its progress through metabolic pathways using NMR spectroscopy. This allows them to study how molecules are synthesized, degraded, and utilized within an organism .

Subheading: Application as an Internal Standard

Another application of 1-Iodopropane-3,3,3-D3 is its use as an internal standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS) . These techniques are used to separate and identify components within a mixture. An internal standard is a known compound added to a sample before analysis. By comparing the behavior of the analyte (the unknown substance) to the internal standard, scientists can accurately quantify the amount of the analyte present.

1-Iodopropane-3,3,3-D3 is a deuterated organic compound with the molecular formula C3H6D3I. It is a derivative of 1-iodopropane, where three hydrogen atoms are replaced by deuterium atoms. This modification not only alters its physical properties but also enhances its utility in various scientific applications, particularly in studies involving isotopic effects and reaction mechanisms. The compound is characterized by its colorless liquid form and is known for its flammability and volatility.

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Elimination Reactions: Under specific conditions, it can undergo elimination reactions to form alkenes.

- Oxidation and Reduction: The compound can be oxidized or reduced, resulting in different products depending on the reagents used.

The presence of deuterium can influence reaction rates and mechanisms due to the kinetic isotope effect, which often results in slower reaction rates compared to their non-deuterated counterparts.

While specific biological activity data for 1-iodopropane-3,3,3-D3 is limited, deuterated compounds are often utilized in metabolic studies. The incorporation of deuterium allows researchers to trace metabolic pathways and understand the dynamics of biological processes. This compound may also be explored for its potential in drug development due to the altered pharmacokinetic properties that deuteration can confer .

1-Iodopropane-3,3,3-D3 can be synthesized through several methods:

- Halogenation of Deuterated Propane: This method involves reacting deuterated propane with iodine under controlled conditions to selectively substitute hydrogen atoms with iodine.

- From Propyl-3,3,3-D3 Alcohol: Another common route involves converting propyl-3,3,3-D3 alcohol into 1-iodopropane-3,3,3-D3 through halogenation reactions .

The synthesis typically requires careful control of temperature and reaction conditions to maximize yield and purity.

1-Iodopropane-3,3,3-D3 has several notable applications:

- Scientific Research: It serves as a tracer in kinetic studies and reaction mechanisms due to its isotopic labeling.

- Metabolic Studies: The compound is useful for tracing the incorporation of deuterium into biological molecules.

- Drug Development: Deuterated compounds like 1-iodopropane-3,3,3-D3 are being investigated for their potential benefits in pharmacokinetics and therapeutic efficacy.

- Industrial

1-Iodopropane-3,3,3-D3 can be compared with other related compounds based on their structural and functional characteristics:

| Compound Name | Molecular Formula | Deuteration Level | Key Characteristics |

|---|---|---|---|

| 1-Iodopropane | C3H7I | None | Non-deuterated version; standard halogenated alkane. |

| 1-Iodopropane-2,2-d2 | C3H5D2I | Two deuteriums | Used in various research applications; less isotopic purity than 1-Iodopropane-3,3,3-D3. |

| 1-Iodopropane-2,2,2-d3 | C3H4D5I | Three deuteriums | Similar isotopic properties; may exhibit different reactivity patterns. |

| Propyl-2,2,2-D4 Alcohol | C4H10D4O | Four deuteriums | Used for studying alcohol reactivity; different functional group compared to iodides. |

The uniqueness of 1-Iodopropane-3,3,3-D3 lies in its specific isotopic labeling at the terminal position of the propane chain while retaining a high degree of deuteration. This makes it particularly valuable for studies that require precise tracking of molecular transformations influenced by isotopic substitution .

SN2 Reaction Pathways in Perdeuterated Propane Derivatives

The SN2 mechanism, characterized by a concerted backside attack of a nucleophile on an alkyl halide, is highly sensitive to steric and electronic factors [1] [2]. In 1-iodopropane-3,3,3-D3, the substitution of hydrogen with deuterium at the γ-carbon (C3) introduces measurable isotopic effects on reaction kinetics. Experimental studies comparing the reaction rates of 1-iodopropane and its deuterated analog with nucleophiles such as hydroxide or cyanide reveal a secondary kinetic isotope effect (KIE). For instance, the solvolysis of methyl iodide in water exhibits a KIE of approximately 1.15–1.20 when deuterium replaces hydrogen at non-reacting positions [3]. This arises from differences in zero-point energy between C–H and C–D bonds, which marginally increase the activation energy for the deuterated compound due to reduced vibrational freedom in the transition state [3] [4].

The γ-deuterium substitution in 1-iodopropane-3,3,3-D3 does not directly participate in the bond-breaking or bond-forming steps of the SN2 mechanism. However, isotopic mass effects subtly influence the vibrational modes of the molecule. Computational analyses show that the shorter C–D bond length (1.09 Å for C–H vs. 1.08 Å for C–D) and higher bond dissociation energy (∼105 kcal/mol for C–D vs. ∼98 kcal/mol for C–H) alter the geometry of the trigonal bipyramidal transition state [4]. These changes result in a 2–5% reduction in reaction rate for the deuterated compound compared to its protiated counterpart, as observed in iodide exchange reactions [3].

Hyperconjugation Effects in α-Deuterium Carbon-Halogen Bond Cleavage

Hyperconjugation, the delocalization of σ-bond electrons into adjacent empty p-orbitals, plays a critical role in stabilizing transition states during carbon-halogen bond cleavage [5]. In 1-iodopropane-3,3,3-D3, the substitution of deuterium at the γ-position modifies hyperconjugative interactions between the C–D bonds and the developing p-orbital at the α-carbon during SN2 reactions. Density functional theory (DFT) calculations demonstrate that the C–D bonds exhibit weaker hyperconjugative stabilization compared to C–H bonds, owing to their lower vibrational amplitudes and reduced electron-donating capacity [4] [5].

This difference arises from the inverse relationship between bond strength and hyperconjugative donation: stronger C–D bonds donate fewer electrons to the adjacent p-orbital, leading to a less stabilized transition state. For example, in the solvolysis of 1-iodopropane-3,3,3-D3, the hyperconjugative stabilization energy is reduced by 0.8–1.2 kcal/mol compared to the non-deuterated compound, as quantified by natural bond orbital (NBO) analysis [4]. This effect is magnified in systems where multiple deuterium atoms are present, as seen in perdeuterated analogs, where cumulative hyperconjugative deficits increase activation barriers by up to 3 kcal/mol [4].

Computational Modeling of Isotopic Steric and Electronic Influences

Computational studies employing DFT and molecular dynamics (MD) simulations provide atomistic insights into the steric and electronic effects of deuterium substitution. For 1-iodopropane-3,3,3-D3, isotopic substitution introduces subtle steric perturbations due to the smaller van der Waals radius of deuterium (1.20 Å) compared to hydrogen (1.22 Å) [4]. This difference marginally reduces steric hindrance in the transition state during nucleophilic attack, as evidenced by a 0.02–0.05 Å shortening of the nucleophile–carbon distance in simulations [4].

Electronic effects are quantified through partial charge analysis and frontier molecular orbital (FMO) calculations. The electronegativity of deuterium is identical to hydrogen, but the increased mass of deuterium alters vibrational zero-point energy, which indirectly affects electron distribution. For instance, the LUMO energy of 1-iodopropane-3,3,3-D3 is raised by 0.1–0.3 eV compared to the protiated form, reducing its electrophilicity and slowing nucleophilic attack [4]. MD simulations further reveal that deuterium substitution enhances the rigidity of the C3 methyl group, reducing entropy loss during transition state formation and contributing to the observed rate differences [3] [4].

Photoredox-catalyzed carbon-deuterium bond formation represents a transformative approach in modern synthetic chemistry, with deuterated alkyl iodides serving as pivotal reagents for selective isotope incorporation [1] [2]. The utilization of 1-Iodopropane-3,3,3-D3 in photoredox systems enables precise deuterium labeling through visible light-mediated single electron transfer processes [1] [3].

Mechanistic Foundations

The photoredox mechanism involving deuterated iodopropane proceeds through a well-established catalytic cycle where excited-state photocatalysts facilitate the generation of carbon-centered radicals [1] [2]. In this process, the deuterated alkyl iodide undergoes single electron transfer with photoexcited catalysts such as 4Cz-IPN or iridium complexes, generating the corresponding alkyl radical while preserving the deuterium label [3] [4]. The resulting radical intermediates subsequently engage in hydrogen atom transfer processes with thiols or other hydrogen atom transfer catalysts, enabling efficient deuterium incorporation into target molecules [1] [2].

Recent investigations have demonstrated that photoredox-catalyzed deuteration using deuterated alkyl halides achieves superior isotopic incorporation compared to traditional exchange methods [2] [3]. Studies utilizing deuterated iodopropane derivatives showed deuterium incorporation levels exceeding 90% in pharmaceutical substrates, with less than 0.1% unlabeled compound remaining [3] [4]. The methodology exhibits exceptional functional group tolerance, accommodating aryl fluorides, chlorides, carboxylic acids, esters, amides, and nitrile functionalities without compromising deuterium incorporation efficiency [3] [4].

Optimization Parameters and Reaction Conditions

The optimization of photoredox-catalyzed deuteration with 1-Iodopropane-3,3,3-D3 requires careful consideration of multiple reaction parameters [1] [2] [3]. The choice of photocatalyst proves critical, with organic photocatalysts such as 4Cz-IPN demonstrating superior performance compared to traditional iridium complexes in certain applications [3] [4]. Catalyst loadings typically range from 2-4 mol%, with thiol catalyst concentrations varying between 30-60 mol% depending on substrate complexity [3] [4].

Solvent selection significantly influences reaction efficiency, with N-methyl-2-pyrrolidone emerging as the optimal medium for most transformations [3] [4]. The protocol utilizes deuterium oxide as the primary deuterium source, typically employed in 50-fold excess to ensure complete isotopic exchange [3] [4]. Base additives such as lithium carbonate enhance reaction efficiency by facilitating proton exchange processes and maintaining optimal pH conditions [3] [4].

Table 1: Photoredox Deuteration Conditions for 1-Iodopropane-3,3,3-D3

| Parameter | Optimal Conditions | Deuterium Incorporation | Yield |

|---|---|---|---|

| Photocatalyst | 4Cz-IPN (2 mol%) | 92% | 79% |

| Thiol Catalyst | Triisopropylsilanethiol (30 mol%) | 90% | 76% |

| Solvent | N-methyl-2-pyrrolidone | 88% | 82% |

| Base | Lithium carbonate (1.2 equiv) | 91% | 78% |

| Light Source | 34-W blue light-emitting diode | 89% | 80% |

Substrate Scope and Limitations

The substrate scope for photoredox-catalyzed deuteration encompasses a diverse array of molecular architectures [3] [4]. Acyclic trialkyl amines demonstrate excellent compatibility, achieving deuterium incorporations exceeding 5.0 atoms per molecule [3] [4]. Piperidine and piperazine ring systems show remarkable tolerance, with complex pharmaceutical substrates such as clomipramine achieving 7.2 deuterium incorporations per molecule [3] [4].

Macrolide antibiotics represent particularly challenging substrates due to their complex molecular architecture and multiple functional groups [3] [4]. However, photoredox protocols successfully deuterate azithromycin and clarithromycin derivatives, compounds that lack aromatic carbon-hydrogen bonds and cannot be labeled through conventional transition metal catalysis [3] [4]. These transformations maintain stereochemical integrity at chiral centers, demonstrating the mild nature of the photoredox conditions [3] [4].

Transition Metal-Free Deuteration of Heteroaromatic Systems

Transition metal-free deuteration methodologies have emerged as sustainable alternatives for heteroaromatic labeling, offering advantages in terms of cost, environmental impact, and functional group compatibility [5] [6] [7]. The development of metal-free approaches addresses limitations associated with precious metal catalysts while maintaining high selectivity and deuterium incorporation efficiency [5] [6] [7].

Electrophotocatalytic Deuteration Strategies

Recent advances in electrophotocatalytic deuteration employ organic photocatalysts such as perylene-3,4,9,10-bis(dicarboximide) derivatives to achieve Birch-type deuteration of heteroaromatics [6]. This methodology utilizes deuterium oxide as the sole deuterium source and operates under mild conditions without requiring additional transition metal catalysts [6]. The electrophotocatalytic platform demonstrates excellent site-selectivity and functional group compatibility across diverse heteroaromatic substrates [6].

The mechanistic pathway involves photoinduced electron transfer to generate radical anion intermediates, which subsequently undergo protonation with deuterium oxide [6]. This process enables selective reduction of aromatic systems while avoiding overreduction side reactions commonly observed in traditional metal-catalyzed processes [6]. The methodology proves particularly effective for complex pharmaceuticals and natural products, demonstrating gram-scale scalability with maintained selectivity [6].

Photoexcitation-Based Aromatic Deuteration

Metal-free aromatic deuteration utilizing photoexcitation in deuterated hexafluoroisopropanol represents another innovative approach [5]. This methodology exploits the enhanced basicity of excited-state aromatics to achieve selective deuteration at positions often inaccessible through conventional methods [5]. The approach demonstrates efficiency across numerous complex drug molecules, with transient absorption spectroscopy confirming the formation of deuterated arenium ion intermediates [5].

Table 2: Transition Metal-Free Deuteration of Heteroaromatic Systems

| Substrate Type | Method | Deuterium Source | Incorporation (%) | Selectivity |

|---|---|---|---|---|

| Indoles | Photoexcitation | Hexafluoroisopropanol-d1 | 91-98 | C2-selective |

| Pyridines | Electrophotocatalysis | Deuterium oxide | 85-95 | Para-selective |

| Quinolines | Acid-mediated | Deuterium halide | 80-92 | Ortho-selective |

| Pyrroles | Metal-free exchange | Deuterium oxide | 75-88 | Multiple sites |

| Imidazoles | Photocatalytic | Deuterium oxide | 82-94 | C2-selective |

Acid-Mediated Deuteration Protocols

Acid-mediated deuteration strategies employ in situ generated deuterium halides from readily available reagents [8]. This approach enables metal-free deuterium labeling across a broad substrate range including phenolic compounds, indoles, pyrroles, and various heterocycles [8]. The methodology proves particularly valuable for pharmaceutical applications, demonstrating compatibility with complex drug molecules such as loxoprofen, haloperidol, and dexamethasone derivatives [8].

The protocol generates deuterium halides through spontaneous conversion of prenyl halides under mild conditions, providing a clean and byproduct-free deuteration method [8]. This approach offers site-selective deuteration without requiring chromatographic purification, significantly enhancing synthetic efficiency [8]. The deuterium isotope effects associated with deuterium halides provide reaction outcomes distinct from those obtained using conventional acids [8].

Isotopic Tracer Studies in Complex Molecular Scaffold Construction

Isotopic tracer studies utilizing deuterated compounds play a fundamental role in elucidating metabolic pathways and understanding molecular transformations in complex biological systems [9] [10] [11]. The incorporation of deuterium labels through compounds such as 1-Iodopropane-3,3,3-D3 enables precise tracking of molecular fate and provides insights into biochemical processes that would otherwise remain inaccessible [9] [10] [11].

Metabolic Pathway Tracing Applications

Deuterated tracers serve as powerful tools for investigating metabolic pathways in living systems, with deuterium incorporation patterns providing specific information about biosynthetic routes [9] [10] [11]. Studies utilizing deuterated substrates demonstrate that isotope incorporation reflects biochemical origin and provides orthogonal information to mass spectrometry fragmentation data [10]. This approach enables identification of metabolites that are structurally similar but biosynthetically distinct, such as ribonate and xylonate isomers [10].

The application of deuterated tracers in metabolomic studies reveals metabolic bridges linking different biological processes [12]. Research utilizing carbon-13 labeled fiber demonstrates that microbiota-derived metabolites supply carbon for histone acetylation, illustrating the power of isotopic tracing in uncovering unexpected metabolic connections [12]. These investigations employ sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to quantify isotope incorporation with high precision [11].

Pharmaceutical Development Applications

Isotopic labeling plays a crucial role in pharmaceutical development, particularly in absorption, distribution, metabolism, and excretion studies [13] [14]. Deuterated pharmaceutical compounds serve as internal standards for mass spectrometry-based quantification, negating matrix effects that interfere with accurate measurement [13] [14]. High deuterium incorporation levels, typically exceeding 4.0 deuterium atoms per molecule with less than 0.1% unlabeled compound, ensure reliable analytical performance [3] [4].

Table 3: Isotopic Tracer Applications in Drug Development

| Application Area | Tracer Type | Analysis Method | Information Obtained |

|---|---|---|---|

| Metabolism Studies | Deuterated drugs | Liquid chromatography-mass spectrometry | Metabolite identification |

| Kinetic Investigations | Heavy isotope labels | Nuclear magnetic resonance | Reaction mechanisms |

| Bioavailability | Internal standards | Mass spectrometry | Quantitative analysis |

| Protein Binding | Tritiated compounds | Autoradiography | Binding distribution |

| Pathway Mapping | Multiple isotopes | Isotope ratio monitoring | Flux analysis |

Advanced Analytical Methodologies

The quantitative analysis of deuterated tracers employs sophisticated analytical platforms including secondary ion mass spectrometry at nanometer scale [9]. This technology enables isotope ratio measurements in sub-100 nanometer domains, bringing classical stable isotope tracer studies from tissue level down to suborganelle resolution [9]. The methodology proves particularly valuable for measuring deuterated tracers in biological specimens, with validation studies comparing carbon-deuterium measurements to native deuterium-hydrogen ratios in identical analytical fields [9].